molecular formula C16H22N2O4S B2711547 N-[4-(1-oxa-4-azaspiro[4.5]dec-4-ylsulfonyl)phenyl]acetamide CAS No. 861209-89-4

N-[4-(1-oxa-4-azaspiro[4.5]dec-4-ylsulfonyl)phenyl]acetamide

Cat. No. B2711547
CAS RN: 861209-89-4
M. Wt: 338.42
InChI Key: IWRFZHIINZCPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-oxa-4-azaspiro[4.5]dec-4-ylsulfonyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Analgesic and Anti-Inflammatory Applications

Analgesic and Anti-Inflammatory Activities : Chemical compounds structurally related to N-[4-(1-oxa-4-azaspiro[4.5]dec-4-ylsulfonyl)phenyl]acetamide have been studied for their analgesic and anti-inflammatory properties. For instance, derivatives such as 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc) eto acetamides and their B-(4-substituted phenyl) azo analogs demonstrated significant analgesic and anti-inflammatory activities in experimental studies. Among these derivatives, a specific bromophenyl azo compound showed activity comparable to standard drugs like pentazocine and aspirin, indicating its potential for therapeutic use in pain and inflammation management. The safety profile of these compounds was also favorable, as no significant toxicity was observed at doses up to 1500 mg/kg body weight in animal models (Gopa, Porchezhian, & Sarma, 2001).

Antiviral Applications

Antiviral Evaluation of Spirothiazolidinone Derivatives : Another area of interest is the antiviral activity of spirothiazolidinone derivatives, which share a structural motif with this compound. A study on N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives revealed promising antiviral properties, particularly against influenza A/H3N2 virus and human coronavirus 229E. Certain compounds within this series exhibited strong antiviral activity, with effective concentration values (EC50) as low as 0.2 µM and a favorable selectivity index, highlighting their potential as a basis for developing new antiviral medications (Apaydın, Loy, Stevaert, & Naesens, 2020).

Nematicidal Activity

Nematicidal Activity of Azaspiro Decanone Derivatives : Research into the nematicidal properties of 2-(1H-benzo[d]imidazol-2-ylmethyl)-4-aryl-1-thia-4-azaspiro[4.5]decan-3-one compounds, which are structurally related to this compound, has demonstrated their effectiveness against nematode pests. These compounds were synthesized and evaluated for their ability to control nematode infestations, indicating their potential application in agricultural pest management (Srinivas, Nagaraj, & Reddy, 2008).

Antimicrobial Activities

Antimicrobial Properties of Spirothiazolinone Derivatives : Similar to the antiviral applications, spirothiazolinone derivatives have shown significant antimicrobial activities. A study focusing on the synthesis and characterization of various spirothiazolinone compounds revealed their potent antimicrobial effects. The increase in heterocyclic ring fusion within these compounds correlated with higher antimicrobial activities, suggesting their potential as antimicrobial agents (Patel & Patel, 2015).

properties

IUPAC Name

N-[4-(1-oxa-4-azaspiro[4.5]decan-4-ylsulfonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-13(19)17-14-5-7-15(8-6-14)23(20,21)18-11-12-22-16(18)9-3-2-4-10-16/h5-8H,2-4,9-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRFZHIINZCPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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